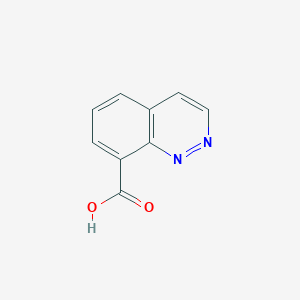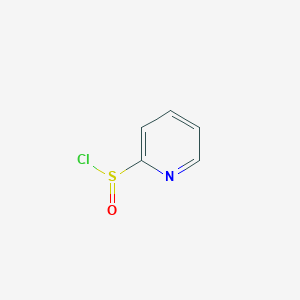
Pyridine-2-sulfinic Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2-sulfinic Chloride is an organosulfur compound with the molecular formula C5H4ClNO2S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2-sulfinic Chloride can be synthesized through several methods. One common approach involves the reaction of pyridine-2-sulfonic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the sulfonic acid group to a sulfinic chloride group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-sulfinic Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: It can be oxidized to form pyridine-2-sulfonic acid or reduced to form pyridine-2-thiol.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include pyridine derivatives with various functional groups.
Oxidation: The major product is pyridine-2-sulfonic acid.
Reduction: The major product is pyridine-2-thiol.
Scientific Research Applications
Pyridine-2-sulfinic Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridine-2-sulfinic Chloride involves its reactivity as an electrophile. The chlorine atom in the sulfinic chloride group is highly reactive and can be readily displaced by nucleophiles. This reactivity allows it to participate in various chemical transformations, including nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Pyridine-2-sulfinic Chloride can be compared with other similar compounds, such as:
Pyridine-2-sulfonyl Chloride: This compound is similar but contains a sulfonyl group instead of a sulfinic group. It is less reactive in nucleophilic substitution reactions.
Pyridine-3-sulfinic Chloride: This isomer has the sulfinic chloride group at the 3-position of the pyridine ring. It exhibits different reactivity due to the positional difference.
Pyridine-2-thiol: This compound is the reduced form of this compound and contains a thiol group. It has different chemical properties and reactivity.
This compound stands out due to its unique reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C5H4ClNOS |
|---|---|
Molecular Weight |
161.61 g/mol |
IUPAC Name |
pyridine-2-sulfinyl chloride |
InChI |
InChI=1S/C5H4ClNOS/c6-9(8)5-3-1-2-4-7-5/h1-4H |
InChI Key |
WOSWNZQQNTZFKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



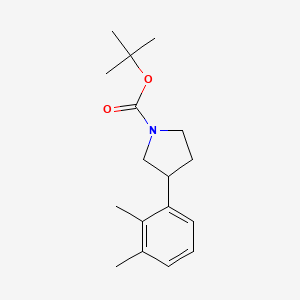
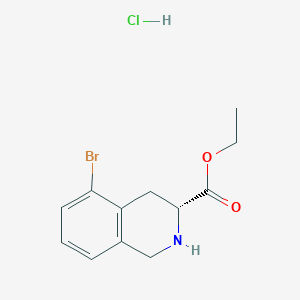
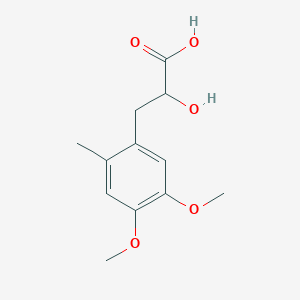
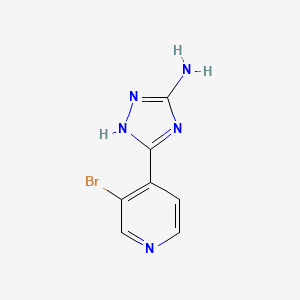

![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)
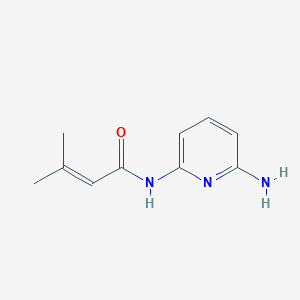
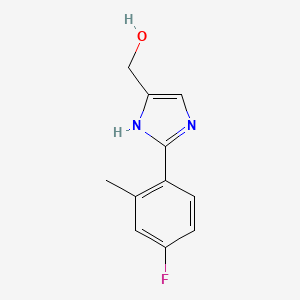
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
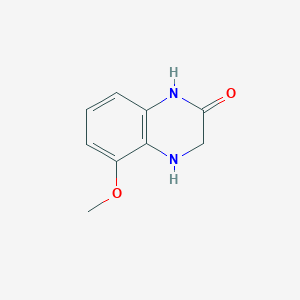
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
